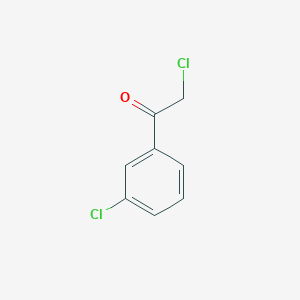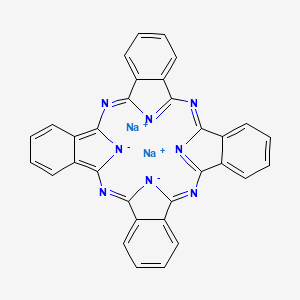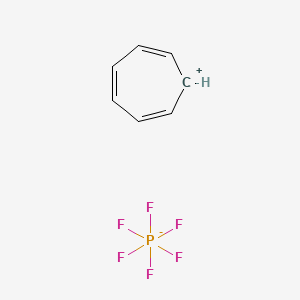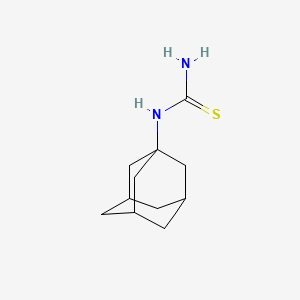
1-Adamantylthioharnstoff
Übersicht
Beschreibung
1-Adamantylthiourea is an organosulfur compound with the molecular formula C₁₁H₁₈N₂S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an adamantyl group.
Wissenschaftliche Forschungsanwendungen
1-Adamantylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.
Biology: It exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the production of polymers, adhesives, and flame retardants.
Wirkmechanismus
Target of Action
1-Adamantylthiourea is a type of thiourea compound . Thioureas are known to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This suggests that the primary target of 1-Adamantylthiourea could be the thyroid peroxidase enzyme.
Mode of Action
Thioureas, including 1-Adamantylthiourea, are actively concentrated by the thyroid gland against a concentration gradient . They inhibit thyroid hormone synthesis by interfering with the iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine . This interaction results in a decrease in the production of thyroid hormones.
Biochemical Pathways
The primary biochemical pathway affected by 1-Adamantylthiourea is the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, 1-Adamantylthiourea disrupts the production of thyroxine and triiodothyronine. These hormones play crucial roles in growth, development, and metabolism. Therefore, the inhibition of their synthesis can have significant downstream effects on these biological processes.
Pharmacokinetics
It is known that thioureas are actively concentrated by the thyroid gland This suggests that 1-Adamantylthiourea may have similar absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 1-Adamantylthiourea’s action primarily involve the reduction of thyroid hormone synthesis . This can lead to a decrease in the metabolic rate, as thyroid hormones play a key role in regulating metabolism. At the cellular level, the reduction in thyroid hormone levels can affect various processes, including protein synthesis, enzymatic activity, and mitochondrial function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Adamantylthiourea. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with its target Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with 1-Adamantylthiourea and alter its efficacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Adamantylthiourea can be synthesized through several methods. One common approach involves the reaction of 1-aminoadamantane with carbon disulfide (CS₂) and sodium hydroxide (NaOH) to form 1-adamantyl isothiocyanate, which is then reacted with ammonia or an amine to yield 1-adamantylthiourea . Another method involves the reaction of 1-aminoadamantane with thiophosgene and calcium carbonate (CaCO₃) .
Industrial Production Methods
Industrial production of 1-adamantylthiourea typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Adamantylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Adamantylthiourea can be compared with other thiourea derivatives, such as:
1-Phenylthiourea: Similar in structure but with a phenyl group instead of an adamantyl group.
1-Benzylthiourea: Contains a benzyl group instead of an adamantyl group.
1-Cyclohexylthiourea: Contains a cyclohexyl group instead of an adamantyl group.
Uniqueness
1-Adamantylthiourea is unique due to the presence of the adamantyl group, which imparts rigidity and bulkiness to the molecule. This structural feature enhances its stability and makes it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
1-adamantylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQENBAFMBIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355311 | |
| Record name | 1-Adamantylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25444-82-0 | |
| Record name | 25444-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(adamantan-1-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-adamantylthiourea derivatives influence their antiviral activity against the influenza A virus?
A1: The research paper focuses on a series of nine 3-substituted 1-adamantylthiourea derivatives. While the exact mechanism of action isn't fully detailed in this study, the authors highlight that modifications at the 3-position of the 1-adamantylthiourea scaffold significantly impact antiviral activity. [] Specifically, they observed a range of protective dose 50 (PD50) values, indicating varying levels of efficacy against the influenza A2/Asian/J305 virus in vivo. Notably, one compound (compound 7) demonstrated antiviral activity comparable to amantadine, a known influenza antiviral drug. This suggests that specific structural features within this class of compounds are crucial for interacting with viral targets and interfering with viral replication. Further research is needed to elucidate the precise mechanism of action and identify the specific viral targets of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
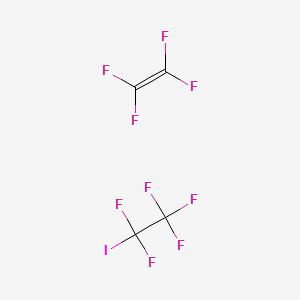
![Disodium;5-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1581371.png)
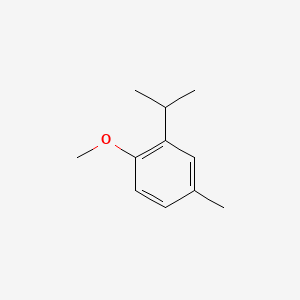
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)
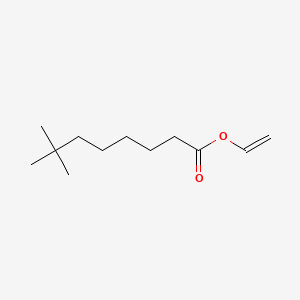
![2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1581376.png)
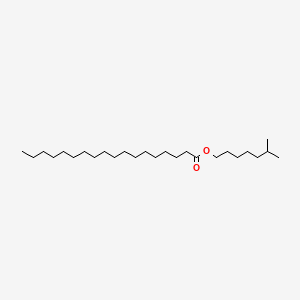
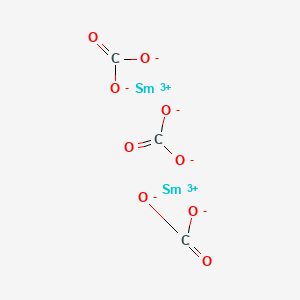
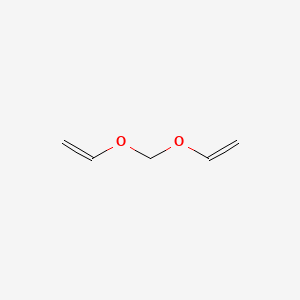
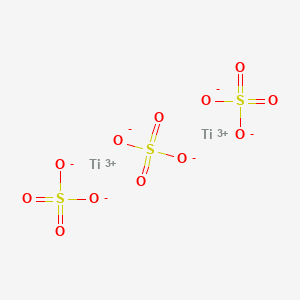
![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1581385.png)
